1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline is a synthetic organic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the isoquinoline ring system .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its diastereoselectivity and efficiency in forming the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isoquinoline ring to a more saturated form. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders and other diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, some isoquinoline derivatives are known to inhibit enzymes involved in neurotransmitter metabolism, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with similar structural features.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A related compound with a phenyl group at a different position.
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-phenyl-isoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy groups and the phenyl ring can enhance its interactions with biological targets, making it a valuable compound for drug development .
Properties
CAS No. |
65492-84-4 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-13-16-12-18(21-3)17(20-2)11-14(16)9-10-19(13)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
LRJDHHZOZBJLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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